1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMBP and is a pyrazine derivative. MMBP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of MMBP is not fully understood. However, studies have shown that MMBP can modulate various signaling pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer. MMBP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
MMBP has been shown to have various biochemical and physiological effects. Studies have shown that MMBP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. MMBP has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, MMBP has been shown to have antitumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMBP in lab experiments include its potential applications in various fields, including pharmaceuticals, agriculture, and food science. Additionally, MMBP has been shown to have various biochemical and physiological effects, which make it a promising compound for further research. The limitations of using MMBP in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving MMBP. These include further studies to fully understand its mechanism of action, potential applications in various fields, and potential side effects. Additionally, future studies could focus on the development of MMBP derivatives with improved properties, including increased potency and selectivity. Finally, studies could focus on the optimization of MMBP synthesis methods to improve yield and purity.
In conclusion, MMBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, potential applications, and potential side effects.
Synthesemethoden
MMBP can be synthesized using various methods, including the reaction of 3-methyl-2-buten-1-ol with 2,3-pyrazinedicarboxylic acid. Another method involves the reaction of 3-methyl-2-butenal with 2,3-pyrazinedicarboxylic acid in the presence of a catalyst. The resulting MMBP can be purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MMBP has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and food science. In pharmaceuticals, MMBP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for various diseases, including cancer. In agriculture, MMBP has been studied for its potential use as a plant growth regulator and as a potential pesticide. In food science, MMBP has been studied for its potential use as a flavoring agent.
Eigenschaften
IUPAC Name |
1-methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)4-5-12-7-6-11(3)9(13)10(12)14/h4,6-7H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEVCHBFESAEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CN(C(=O)C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.